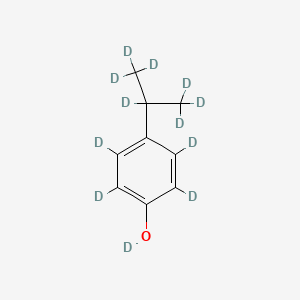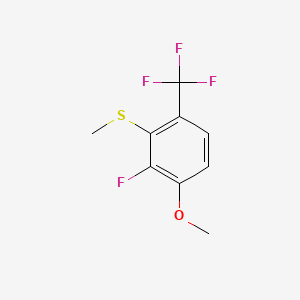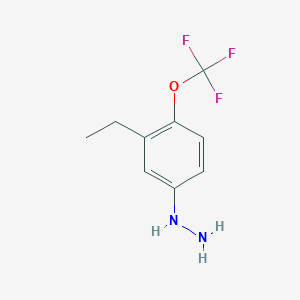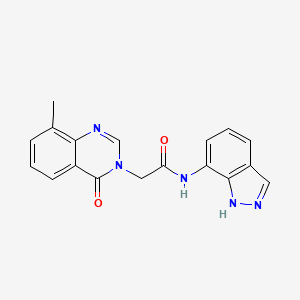
3(4h)-Quinazolineacetamide,n-1h-indazol-7-yl-8-methyl-4-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “n-(1h-Indazol-7-yl)-2-(8-methyl-4-oxoquinazolin-3(4h)-yl)acetamide” is a complex organic molecule that features both indazole and quinazolinone moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “n-(1h-Indazol-7-yl)-2-(8-methyl-4-oxoquinazolin-3(4h)-yl)acetamide” typically involves multi-step organic reactions. The indazole and quinazolinone components are synthesized separately and then coupled together. Common synthetic routes may include:
Formation of Indazole Moiety: Starting from a suitable aromatic precursor, the indazole ring can be formed through cyclization reactions.
Formation of Quinazolinone Moiety: The quinazolinone ring can be synthesized from anthranilic acid derivatives through condensation reactions.
Coupling Reaction: The final step involves coupling the indazole and quinazolinone components through an acetamide linkage, often using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of such compounds would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
The compound “n-(1h-Indazol-7-yl)-2-(8-methyl-4-oxoquinazolin-3(4h)-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at reactive sites on the indazole or quinazolinone rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of “n-(1h-Indazol-7-yl)-2-(8-methyl-4-oxoquinazolin-3(4h)-yl)acetamide” would depend on its specific biological target. Generally, such compounds may exert their effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Interacting with Receptors: Modulating receptor activity by acting as agonists or antagonists.
Affecting Cellular Pathways: Influencing cellular signaling pathways, leading to changes in cell behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indazole Derivatives: Compounds containing the indazole ring, known for their diverse biological activities.
Quinazolinone Derivatives: Compounds with the quinazolinone structure, often studied for their medicinal properties.
Uniqueness
The uniqueness of “n-(1h-Indazol-7-yl)-2-(8-methyl-4-oxoquinazolin-3(4h)-yl)acetamide” lies in its combined indazole and quinazolinone structures, which may confer unique biological activities and chemical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C18H15N5O2 |
|---|---|
Molekulargewicht |
333.3 g/mol |
IUPAC-Name |
N-(1H-indazol-7-yl)-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C18H15N5O2/c1-11-4-2-6-13-16(11)19-10-23(18(13)25)9-15(24)21-14-7-3-5-12-8-20-22-17(12)14/h2-8,10H,9H2,1H3,(H,20,22)(H,21,24) |
InChI-Schlüssel |
CMHCOTQHLOJSMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC4=C3NN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



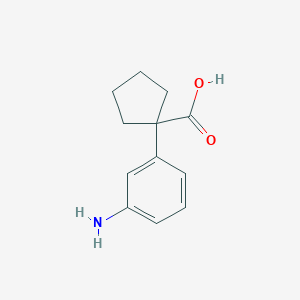

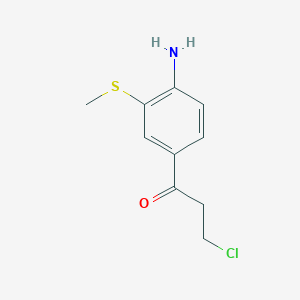

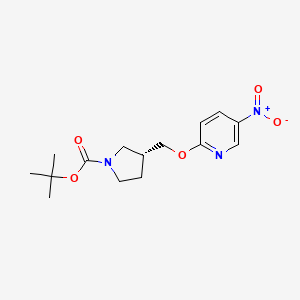
![8-chloro-3,4-dihydro-2h-benzo[1,4]oxazine HCl](/img/structure/B14037198.png)
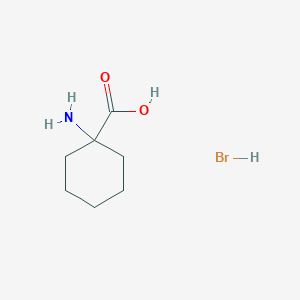
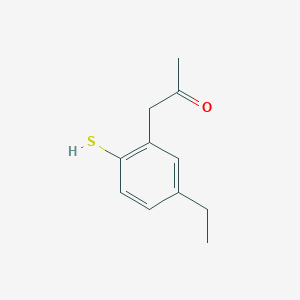
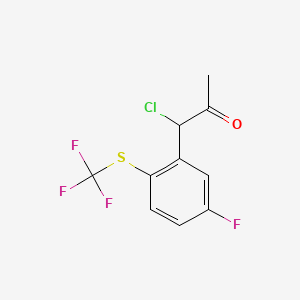
![9-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14037222.png)
